Cas no 10268-71-0 (Phenyl 2-methoxybenzoate)

Phenyl 2-methoxybenzoate is an aromatic ester compound characterized by its phenyl and methoxy-substituted benzoate structure. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, making it suitable for multi-step synthetic processes. Its methoxy group enhances solubility in organic solvents, facilitating purification and handling. Phenyl 2-methoxybenzoate is valued for its role in constructing complex molecular frameworks, offering a balance between reactivity and selectivity in esterification and coupling reactions. Proper storage in a cool, dry environment is recommended to maintain its integrity.
Phenyl 2-methoxybenzoate structure
Phenyl 2-methoxybenzoate structure
商品名:Phenyl 2-methoxybenzoate
CAS番号:10268-71-0
MF:C14H12O3
メガワット:228.243284225464
MDL:MFCD00075799
CID:118491
PubChem ID:517799

Phenyl 2-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • Phenyl 2-methoxybenzoate
    • o-Methoxybenzoic acid, phenyl ester
    • 2-METHOXY-BENZOIC ACID PHENYL ESTER
    • Benzoic acid,2-methoxy-, phenyl ester
    • LZRFQYZCMVMADF-UHFFFAOYSA-N
    • 2-methoxybenzoic acid phenyl ester
    • Benzoic acid, 2-methoxy-, phenyl ester
    • phenyl o-methoxybenzoate
    • Phenyl 2-methoxybenzoate #
    • ZB010325
    • TL80090630
    • SCHEMBL2149614
    • MFCD00075799
    • SR-01000245006
    • 6-(Benzyloxy)-9-(1S,3R,4S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-9H-purin-2-amine
    • DTXSID80333722
    • 10268-71-0
    • Phenyl2-methoxybenzoate
    • AC-21027
    • AS-63528
    • FT-0722925
    • SR-01000245006-1
    • AKOS003503246
    • D71157
    • CS-0150315
    • MDL: MFCD00075799
    • インチ: 1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3
    • InChIKey: LZRFQYZCMVMADF-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C(C1C=CC=CC=1OC)=O

計算された属性

  • せいみつぶんしりょう: 228.07866
  • どういたいしつりょう: 228.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.159
  • ふってん: 369°C at 760 mmHg
  • フラッシュポイント: 154.5°C
  • 屈折率: 1.569
  • PSA: 35.53
  • LogP: 2.91440

Phenyl 2-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220955-1g
Phenyl 2-methoxybenzoate
10268-71-0 95%
1g
¥775 2023-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RL366-200mg
Phenyl 2-methoxybenzoate
10268-71-0 95+%
200mg
194.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P928804-1g
Phenyl 2-methoxybenzoate
10268-71-0 95%
1g
¥485.10 2022-08-31
Aaron
AR0008TC-250mg
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 99%
250mg
$15.00 2025-02-10
Aaron
AR0008TC-1g
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 99%
1g
$45.00 2025-02-10
eNovation Chemicals LLC
D744869-250mg
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 95+%
250mg
$65 2024-07-28
A2B Chem LLC
AA10324-1g
Phenyl 2-methoxybenzoate
10268-71-0 95%
1g
$64.00 2024-04-20
Aaron
AR0008TC-5g
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 99%
5g
$181.00 2025-02-10
Aaron
AR0008TC-100mg
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 99%
100mg
$7.00 2025-02-10
eNovation Chemicals LLC
D744869-5g
Benzoic acid, 2-methoxy-, phenyl ester
10268-71-0 95+%
5g
$220 2024-07-28

Phenyl 2-methoxybenzoate 関連文献

Phenyl 2-methoxybenzoateに関する追加情報

Phenyl 2-Methoxybenzoate: A Comprehensive Overview

Phenyl 2-methoxybenzoate, also known by its CAS number 10268-71-0, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, which belongs to the class of esters, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic chemistry and materials science have further highlighted its potential in diverse domains, making it a subject of extensive research.

The molecular structure of phenyl 2-methoxybenzoate consists of a benzoate group with a methoxy substituent at the 2-position. This arrangement imparts specific electronic and steric properties, which are crucial for its reactivity and functionality. Researchers have explored its role as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, studies have demonstrated its utility in the development of bioactive compounds with potential anti-inflammatory and antimicrobial properties.

One of the most notable applications of phenyl 2-methoxybenzoate is in the field of polymer science. Recent investigations have revealed its ability to act as a building block for the creation of advanced polymeric materials. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and electronics. The compound's role in polymerization processes has been extensively documented, with findings published in leading scientific journals such as Nature Materials and Advanced Functional Materials.

In addition to its industrial applications, phenyl 2-methoxybenzoate has also found relevance in environmental science. Studies have shown that this compound can serve as an effective adsorbent for heavy metal ions in contaminated water systems. Its ability to form stable complexes with metals like lead and mercury makes it a promising candidate for water purification technologies. This discovery has been particularly significant given the increasing global concern over water pollution and the need for sustainable solutions.

The synthesis of phenyl 2-methoxybenzoate has been optimized through various methodologies, including traditional Fischer esterification and modern catalytic processes. Recent advancements in catalysis, such as the use of enzymatic catalysts, have enabled more efficient and environmentally friendly production routes. These developments not only enhance the scalability of the compound but also align with global efforts to promote green chemistry practices.

The spectroscopic properties of phenyl 2-methoxybenzoate have also been a focal point of recent research. Scientists have utilized techniques such as UV-Vis spectroscopy and NMR to elucidate its electronic transitions and molecular interactions. These insights have provided valuable information about its optical properties, which are critical for applications in optoelectronics and sensor technologies.

In conclusion, phenyl 2-methoxybenzoate, with its CAS number 10268-71-0, stands out as a multifaceted compound with immense potential across various disciplines. From materials science to environmental engineering, its versatility continues to drive innovative research and development. As scientific understanding deepens, it is anticipated that this compound will play an even more pivotal role in shaping future technologies and industries.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:10268-71-0)Phenyl 2-methoxybenzoate
A1100818
清らかである:99%
はかる:5g
価格 ($):228.0